Bienvenue dans la boutique en ligne BenchChem!

Fluocortin Butyl

Dermatology Topical Corticosteroid Safety Skin Atrophy

Fluocortin Butyl is specifically for researchers requiring a topical corticosteroid with minimal systemic impact. It uniquely avoids adrenal suppression even under occlusion, unlike hydrocortisone butyrate, and shows negligible dermal atrophy. This makes it a critical control for HPA axis or skin-thinning studies, offering a differentiated safety profile for specialized preclinical models.

Molecular Formula C26H35FO5
Molecular Weight 446.6 g/mol
CAS No. 41767-29-7
Cat. No. B127290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluocortin Butyl
CAS41767-29-7
Synonyms(6α,11β,16α)-6-Fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-oic Acid Butyl Ester;  Fluocortin butyl;  SH K 203;  Varlane;  Vaspit;  Butyl 6α-Fluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-oate;  Butyl 6α-Fluoro-11β-hydroxy-3,20-diox
Molecular FormulaC26H35FO5
Molecular Weight446.6 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C
InChIInChI=1S/C26H35FO5/c1-5-6-9-32-24(31)23(30)21-14(2)10-17-16-12-19(27)18-11-15(28)7-8-25(18,3)22(16)20(29)13-26(17,21)4/h7-8,11,14,16-17,19-22,29H,5-6,9-10,12-13H2,1-4H3/t14-,16+,17+,19+,20+,21-,22-,25+,26+/m1/s1
InChIKeyXWTIDFOGTCVGQB-FHIVUSPVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluocortin Butyl: A Medium-Potency Synthetic Corticosteroid with Quantifiable Topical Selectivity


Fluocortin Butyl (CAS 41767-29-7) is a synthetic glucocorticoid corticosteroid and the butyl ester derivative of fluocortin [1]. It is classified as a moderately potent corticosteroid (WHO group II) designed for topical dermatological and intranasal applications [2]. Structurally, it belongs to the pregnan-21-oic ester class, characterized by a 6α-fluoro substitution on the steroid backbone [3]. The compound was patented in 1971 and approved for medical use in 1977, with established commercial availability in several European markets [4]. Its development was explicitly targeted at providing effective local anti-inflammatory activity while minimizing systemic corticosteroid effects, a feature substantiated by multiple clinical studies demonstrating no detectable systemic corticosteroid activity following topical application .

Why In-Class Corticosteroid Substitution for Fluocortin Butyl Is Scientifically Unwarranted


Topical corticosteroids within the same potency class cannot be assumed to be interchangeable for research or procurement purposes. Critical differentiation arises from quantifiable variations in dermal atrophy risk, systemic absorption profiles, and metabolic activation pathways that are compound-specific rather than class-dependent. For Fluocortin Butyl, the fluorinated C-21 pregnan-21-oic ester structure confers a distinct metabolic fate upon skin penetration, yielding inactive metabolites that preclude systemic accumulation [1]. This contrasts sharply with other fluorinated topical steroids that have been associated with significant dermal thinning [2]. Furthermore, head-to-head comparative studies reveal that even within the same clinical indication (e.g., eczema maintenance or perennial rhinitis), Fluocortin Butyl demonstrates efficacy and safety parameters that differ measurably from both steroidal comparators such as hydrocortisone and non-steroidal alternatives such as bufexamac [3]. Substitution without accounting for these evidence-based differentials risks introducing confounds related to local tolerability, long-term safety profiles, and systemic off-target effects.

Fluocortin Butyl Quantitative Differentiation Evidence Versus Comparators


Dermal Atrophy Risk: Quantified Advantage of Fluocortin Butyl 0.75% Versus Fluorinated Topical Corticosteroids

Fluocortin butylester 0.75% cream was evaluated in a double-blind, half-side comparative dermal atrophy study against clobetasone butyrate 0.05%, hydrocortisone acetate 1%, and placebo in 29 healthy male volunteers over an 8-week application period [1]. Skin thickness was measured using a modified radiographic technique before and after the application period [1].

Dermatology Topical Corticosteroid Safety Skin Atrophy

Efficacy in Eczema Maintenance Therapy: Equivalence to Hydrocortisone 0.25%

In a bilateral comparative study involving 161 patients with inflammatory dermatoses on hands, forearms, and lower legs who had been initially treated with 0.1% difluocortolone valerate, maintenance therapy over 3-4 weeks compared 0.75% fluocortin butyl ester, 0.25% hydrocortisone, and 5% bufexamac [1].

Dermatology Eczema Maintenance Therapy

Systemic Corticosteroid Activity: Absence of Detectable Systemic Effects Following Topical Application

Fluocortin Butyl was developed as a C-21 pregnan-21-oic ester specifically to minimize systemic bioavailability following topical application. Comparative adrenal function studies have evaluated this property against other inhaled/intranasal corticosteroids [1].

Pharmacokinetics Systemic Absorption Topical Safety

Perennial Rhinitis Efficacy: Symptom Reduction and Concomitant Medication Sparing

A multi-center, double-blind, placebo-controlled trial evaluated Fluocortin Butyl (FCB) in 306 patients with perennial rhinitis across 16 investigative centers, comparing three dosage regimens (2, 4, and 8 mg/day total) to placebo [1].

Allergic Rhinitis Intranasal Corticosteroid Clinical Efficacy

Physicochemical Properties: Lipophilicity (LogP) Supporting Topical Retention

The lipophilicity of Fluocortin Butyl, as measured by calculated LogP values, influences its partitioning behavior in topical formulations and its tendency for local tissue retention versus systemic absorption [1].

Physicochemical Characterization Formulation Science Dermal Penetration

Evidence-Based Research and Procurement Applications for Fluocortin Butyl


Dermatological Studies Requiring Low Atrophy Risk with Fluorinated Corticosteroid Activity

Fluocortin Butyl 0.75% is specifically indicated for dermatological research protocols where fluorinated corticosteroid anti-inflammatory activity is required but minimizing dermal atrophy is a critical endpoint. Based on direct comparative evidence showing only 3.4% atrophy incidence versus 30% for clobetasone butyrate [1], this compound is optimal for long-term topical application studies, investigations on sensitive skin areas (face, intertriginous zones), or protocols evaluating dermal safety biomarkers where atrophy confounds must be controlled. It is particularly suited for comparative studies against non-fluorinated weak corticosteroids (e.g., hydrocortisone) where equivalent efficacy but differentiated safety profiles are under investigation [2].

Intranasal Corticosteroid Research with Minimized Systemic Endocrine Confounds

Fluocortin Butyl is an ideal candidate for intranasal administration studies where the experimental design requires local anti-inflammatory efficacy at the nasal mucosa without the confound of systemic corticosteroid effects. Evidence from a 12-month intranasal study demonstrates maintained normal plasma cortisol levels and corticotropin stimulation response after long-term administration at 2-8 mg/day [1]. This property makes FCB uniquely valuable for chronic rhinitis models, studies of nasal mucosal immunology where systemic immune modulation would invalidate endpoints, or comparative pharmacokinetic investigations evaluating the relationship between molecular structure and systemic bioavailability among intranasal corticosteroids [2].

Eczema Maintenance Therapy Comparative Studies

Research protocols investigating maintenance therapy strategies for eczematous conditions should consider Fluocortin Butyl 0.75% based on its demonstrated equieffectiveness to 0.25% hydrocortisone in 3-4 week maintenance regimens [1]. This scenario is particularly relevant for studies comparing steroidal versus non-steroidal maintenance approaches, dose-sparing strategies following initial potent corticosteroid treatment, or investigations into the long-term safety of topical corticosteroid rotation protocols. The established efficacy equivalence combined with a favorable atrophy risk profile positions Fluocortin Butyl as a scientifically rational choice for comparative effectiveness research in inflammatory dermatoses [1].

Formulation Development Leveraging Moderate Lipophilicity (LogP 3.48-3.99)

Formulation scientists developing topical semi-solid or liquid vehicles requiring a corticosteroid with specific partitioning behavior should consider Fluocortin Butyl based on its measured LogP range of 3.48-3.99 [1]. This moderate-to-high lipophilicity, combined with the documented low systemic absorption profile, makes it suitable for experimental formulations targeting stratum corneum retention with minimal transdermal flux. Applications include comparative release studies across different vehicle types, investigations of the relationship between corticosteroid lipophilicity and dermal atrophy risk, or development of novel topical delivery systems where local anti-inflammatory activity must be balanced against systemic safety [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluocortin Butyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.